molecular formula C21H15ClFN3O3S B12497169 N-(4-chlorobenzyl)-2-[3-(2-fluorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide

N-(4-chlorobenzyl)-2-[3-(2-fluorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide

Cat. No.: B12497169
M. Wt: 443.9 g/mol
InChI Key: WVRIFJWTIOBDGL-UHFFFAOYSA-N
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Description

N-[(4-chlorophenyl)methyl]-2-[3-(2-fluorophenyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chlorophenyl group, a fluorophenyl group, and a thieno[3,2-d]pyrimidin-1-yl moiety, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-chlorophenyl)methyl]-2-[3-(2-fluorophenyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to first synthesize the thieno[3,2-d]pyrimidin-1-yl core, followed by the introduction of the fluorophenyl and chlorophenyl groups through various coupling reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(4-chlorophenyl)methyl]-2-[3-(2-fluorophenyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated or defluorinated products.

Scientific Research Applications

N-[(4-chlorophenyl)methyl]-2-[3-(2-fluorophenyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[(4-chlorophenyl)methyl]-2-[3-(2-fluorophenyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it could inhibit the activity of certain kinases, thereby affecting signal transduction pathways involved in cell growth and proliferation.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chlorophenyl)acetamide: A simpler analog with similar structural features but lacking the thieno[3,2-d]pyrimidin-1-yl moiety.

    2-fluoro-N-(4-chlorophenyl)benzamide: Another related compound with a different arrangement of functional groups.

Uniqueness

N-[(4-chlorophenyl)methyl]-2-[3-(2-fluorophenyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide stands out due to its unique combination of functional groups and its potential for diverse applications in scientific research. Its complex structure allows for specific interactions with biological targets, making it a valuable compound for further investigation.

Properties

Molecular Formula

C21H15ClFN3O3S

Molecular Weight

443.9 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-[3-(2-fluorophenyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide

InChI

InChI=1S/C21H15ClFN3O3S/c22-14-7-5-13(6-8-14)11-24-18(27)12-25-17-9-10-30-19(17)20(28)26(21(25)29)16-4-2-1-3-15(16)23/h1-10H,11-12H2,(H,24,27)

InChI Key

WVRIFJWTIOBDGL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N2C(=O)C3=C(C=CS3)N(C2=O)CC(=O)NCC4=CC=C(C=C4)Cl)F

Origin of Product

United States

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